
3,4-二甲基-3H-吡唑-5-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and their utility in various chemical reactions.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves regioselective reactions, where specific positions on the pyrazole ring are targeted for modification. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized through regioselective acylation and alkylation, demonstrating the potential for creating a variety of substituted pyrazoles . Another study described the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate using a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods highlight the versatility of pyrazole synthesis and the ability to introduce various functional groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction, which also revealed stabilizing intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was determined through X-ray diffraction and supported by DFT calculations .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to produce N-acetylated derivatives, showcasing the reactivity of the amino group on the pyrazole ring . Another study reported the regioselective synthesis of ethyl pyrazolecarboxylates from ethyl 3-[(dimethylamino)methylidene]pyruvate, leading to the formation of stable intermediates in the pyrazole ring formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate revealed weak intermolecular hydrogen-bonding interactions that stabilize the crystal packing . The study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate combined spectroscopic analysis with DFT calculations to explore its electronic structure-property relationship . These analyses provide insights into the stability, reactivity, and potential applications of pyrazole derivatives.
科学研究应用
新型杂环化合物的合成
3,4-二甲基-3H-吡唑-5-羧酸乙酯作为前体,通过吡唑-5-胺衍生物与活化羰基的缩合反应,可简便高效地合成新型吡唑并[3,4-b]吡啶产物。该方法为制备 N-稠合杂环产物提供了一条有用的途径,产率从良好到极佳,突出了其在有机合成中的多功能性 (Ghaedi 等人,2015)。
抗菌和抗癌剂的开发
已从 3,4-二甲基-3H-吡唑-5-羧酸乙酯合成了一系列具有抗菌和抗癌潜力的新型吡唑衍生物。这些化合物已被评估其体外抗菌活性,并显示出显着的抗癌活性,一些衍生物表现出的活性高于参考药物阿霉素。这表明其在开发新型治疗剂方面具有潜力 (Hafez 等人,2016)。
晶体结构分析和生物活性
该化合物还通过 X 射线衍射进行了结构分析,揭示了其晶体结构的详细见解。初步生物测定表明具有杀菌和植物生长调节活性,表明其在农业研究中的应用 (Minga,2005)。
计算研究和材料合成
3,4-二甲基-3H-吡唑-5-羧酸乙酯已参与计算研究和合成在非线性光学 (NLO) 技术中具有潜在应用的材料。这些研究提供了对分子的电子结构和反应性的见解,有助于设计具有所需光学性质的材料 (Singh 等人,2013)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
未来方向
作用机制
Target of Action
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a complex organic compound .
Mode of Action
It is known that pyrazoles, the class of compounds to which it belongs, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate . For instance, it is recommended to store the compound in a sealed, dry environment at 2-8°C to maintain its stability . Furthermore, it is known that the compound is very soluble, which could influence its action and efficacy .
生化分析
Biochemical Properties
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can result in changes in the enzyme’s conformation and function, thereby affecting the overall biochemical pathway.
Cellular Effects
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the levels of cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling . Changes in cAMP levels can impact various cellular processes, including cell growth, differentiation, and metabolism. Additionally, the compound has been reported to affect the expression of certain genes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of action of ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the compound binds to specific sites on enzymes or receptors, leading to conformational changes that either enhance or inhibit their activity . This binding can disrupt normal biochemical pathways, resulting in altered cellular responses. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance . For example, it may affect the glycolytic pathway by modulating the activity of enzymes involved in glucose metabolism, thereby altering energy production and cellular respiration.
Transport and Distribution
The transport and distribution of ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound can be transported across cell membranes by active or passive transport mechanisms, and its distribution within tissues can influence its biological activity and effects on cellular function.
Subcellular Localization
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound is crucial for its role in modulating cellular processes and biochemical pathways.
属性
IUPAC Name |
ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHRSYDCLJJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(N=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)
![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)
![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)
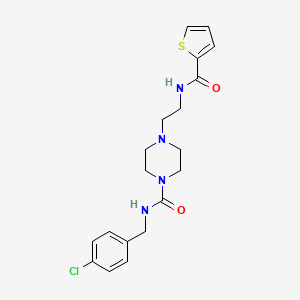
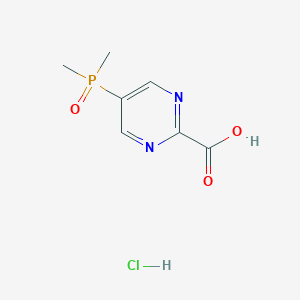
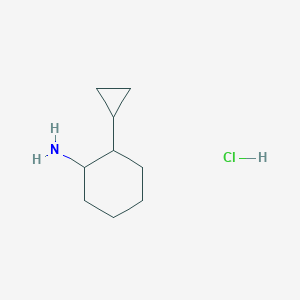
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)
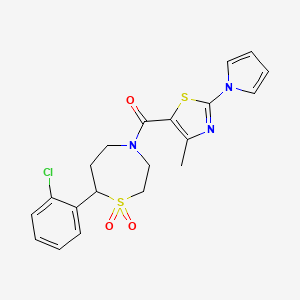
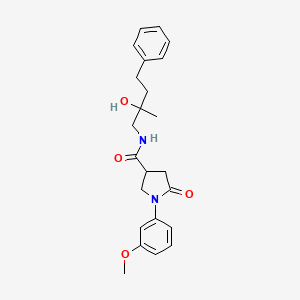
![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)
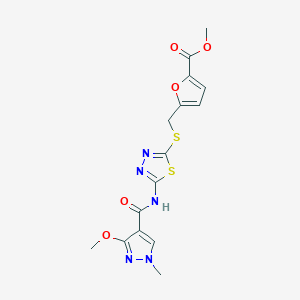
![5-((4-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2517855.png)